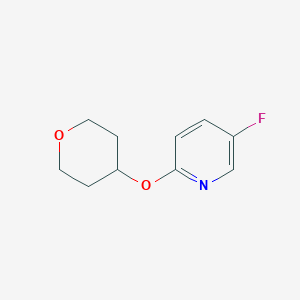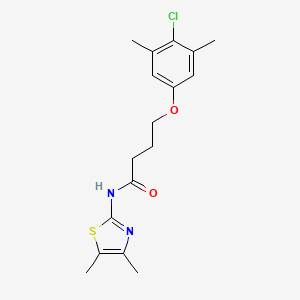
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the field of scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism, glucose homeostasis, and inflammation.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of heterocyclic compounds, including those related to 4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, involves converting various organic acids into the corresponding esters, hydrazides, and thiols. These compounds are further processed to synthesize the target compounds, with structural elucidation performed through NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016). Similar methodologies are applied in the synthesis of novel indole-based hybrid oxadiazole scaffolds, demonstrating potent inhibitory potential against specific enzymes (M. Nazir et al., 2018).
Biological Evaluation
Compounds synthesized from related processes have been evaluated for their biological activity, particularly as enzyme inhibitors. For instance, the study of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed their potential as urease inhibitors, showing competitive inhibition with significant Ki values. This suggests their application in therapeutic agent design (M. Nazir et al., 2018). Another study demonstrated the antimicrobial activity of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating moderate effectiveness (A. Farag et al., 2009).
Structural Analysis
X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showing their potential as pesticides. This characterization provides crucial information on their crystalline structure, aiding in the development of effective agrochemicals (E. Olszewska et al., 2011).
特性
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-10-8-14(9-11(2)16(10)18)22-7-5-6-15(21)20-17-19-12(3)13(4)23-17/h8-9H,5-7H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWCQQIQPMDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)
![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
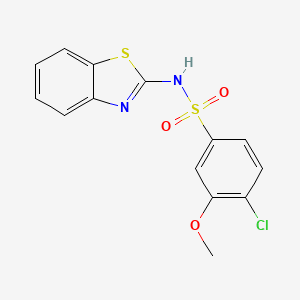
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)
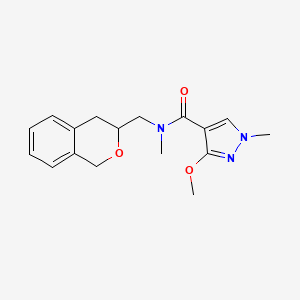

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)
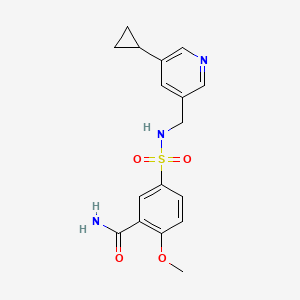


amine](/img/structure/B2795793.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)

